4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid is an organic compound that falls under the category of substituted aromatic acids. Its structure features a difluorophenyl group attached to a ketone functional group, along with a carboxylic acid moiety. This compound is primarily studied for its potential applications in medicinal chemistry and material science.
The compound can be synthesized through various organic chemistry methods, which will be detailed in the synthesis analysis section. It is not widely reported in commercial databases, indicating that it may be primarily used in research settings rather than as a marketed pharmaceutical.
4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid belongs to the class of aromatic carboxylic acids and is characterized by the presence of both ketone and carboxylic acid functional groups. It is classified as a small organic molecule.
The synthesis of 4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid can be achieved through several synthetic routes, including:
The synthesis may require specific reagents such as bases or acids to facilitate the reaction and control the pH. The use of solvents like dichloromethane or ethanol can be critical for dissolving reactants and optimizing yields. Reaction conditions such as temperature and time will vary depending on the method employed.
The molecular structure of 4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid can be represented by its chemical formula:
The structure includes:
The InChI Key for this compound is provided for database searches: InChI=1S/C11H10F2O3/c1-6(14)5-7(12)3-2-4-8(5)9(13)10(15)11/h2-4H,14H2,1H3,(H,15).
4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid can participate in various chemical reactions:
Each reaction requires specific conditions:
The mechanism of action for 4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid involves its interaction with biological targets, particularly enzymes or receptors involved in metabolic pathways. The difluorophenyl group enhances lipophilicity, potentially increasing membrane permeability.
Research indicates that compounds with similar structures can inhibit key metabolic enzymes, leading to altered cellular metabolism and potential therapeutic effects against diseases such as cancer or metabolic disorders.
The compound 4-(3,4-difluorophenyl)-2-methyl-4-oxobutanoic acid is named according to IUPAC substitutive nomenclature rules. The parent chain is a butanoic acid (four-carbon carboxylic acid), modified by:
Alternative names include:
Isomeric variations arise from three key structural features:
Table 1: Isomeric Variations of 4-Aryl-4-oxobutanoic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Key Structural Variations |
|---|---|---|---|
| 4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid | 191018-57-2 | C₁₁H₁₀F₂O₃ | 3,4-diF phenyl; 2-methyl |
| 4-(2,4-Difluorophenyl)-4-oxobutanoic acid | 110931-77-6 | C₁₀H₈F₂O₃ | 2,4-diF phenyl; no methyl |
| 4-(3,4-Dichlorophenyl)-3-methyl-4-oxobutanoic acid | Not specified | C₁₁H₁₀Cl₂O₃ | 3,4-diCl phenyl; 3-methyl |
| 4-(4-Methylphenyl)-4-oxobutanoic acid | Not specified | C₁₁H₁₂O₃ | p-tolyl; no methyl; no halogens |
The 3,4-difluorophenyl ring attaches to the carbonyl carbon (C4) of the butanoic acid chain, creating a conjugated system. This arrangement induces:
The 2-methyl substituent introduces:
Table 2: Geometric and Electronic Properties of 4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic Acid
| Property | Value | Method/Reference | Comparative Impact |
|---|---|---|---|
| Molecular weight | 228.20 g/mol | Calculated [2] | Higher than unmethylated analog (214.17 g/mol) |
| Density | 1.312 g/cm³ | Computational [2] | Increased vs. phenyl analogs (1.29–1.30 g/cm³) |
| Boiling point | 382.7°C at 760 mmHg | Computational [2] | Elevated due to polarity and mass |
| Carbonyl bond length | ~1.21 Å (C4=O) | Modeling [4] | Shorter than alkyl ketones (1.23 Å) |
| Dihedral angle | 16° (phenyl vs. C3-C4=O) | Computational [8] | Enhanced planarity vs. ortho-fluorinated isomers (35°) |
Computational studies (SMILES: C1=C(F)C(=CC=C1C(=O)CC(C(=O)O)C)F; InChIKey: AULAEUGQEJLYAQ-UHFFFAOYSA-N) confirm that steric repulsion between the ortho-fluorine and carbonyl oxygen minimally distorts coplanarity (<5° deviation), while the 2-methyl group increases torsional strain in the aliphatic chain [2] [4].
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 2409072-20-2